molecular formula C8H7F3S B1295282 [3-(Trifluoromethyl)phenyl]methanethiol CAS No. 25697-55-6

[3-(Trifluoromethyl)phenyl]methanethiol

Cat. No.: B1295282
CAS No.: 25697-55-6
M. Wt: 192.2 g/mol
InChI Key: CQIQWIMXCPTQPJ-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]methanethiol (CAS: 25697-55-6) is a fluorinated aromatic thiol with the molecular formula C₈H₇F₃S and a molecular weight of 192.199 g/mol . Its structure features a benzene ring substituted with a trifluoromethyl (–CF₃) group at the meta position and a thiol (–SH) group on the adjacent methylene bridge. The compound is commercially available in technical grade (90% purity) and is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis due to the electron-withdrawing and lipophilicity-enhancing properties of the –CF₃ group .

Key physicochemical properties include:

  • SMILES Notation: C1=CC(=CC(=C1)C(F)(F)F)CS
  • InChI Key: CQIQWIMXCPTQPJ-UHFFFAOYSA-N
  • Synonym(s): 3-Trifluoromethylbenzyl mercaptan, m-trifluoromethylbenzyl mercaptan .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIQWIMXCPTQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180392
Record name 3-(Trifluoromethyl)benzyl mercaptan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25697-55-6
Record name 3-(Trifluoromethyl)benzyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025697556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)benzyl mercaptan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25697-55-6
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]methanethiol typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium hydrosulfide . The reaction is carried out in an organic solvent such as dimethylformamide under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified using distillation or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Oxidation to Disulfides

The thiol group undergoes oxidation to form disulfide bonds. This reaction is catalyzed by electrophilic reagents or radical initiators:

  • Electrophilic trifluoromethylthiolation occurs with reagents like trifluoromethyl iodide (CF₃I) in the presence of methanesulfonic acid (MSA) or triflic acid (TfOH). For example, 3-(trifluoromethyl)thiophenol derivatives react to form symmetrical trifluoromethyl disulfides (R-S-S-CF₃) under acidic conditions .
  • Radical pathways involve CF₃I and triethylborane, generating CF₃ radicals that combine with thiols to yield disulfides .

Key Conditions :

Reaction TypeReagentsCatalystYieldReference
Disulfide FormationCF₃IMSA/TfOH60-85%

Alkylation Reactions

The nucleophilic thiol group participates in alkylation with electrophiles such as alkyl halides or Michael acceptors:

  • Mitsunobu-like couplings with alcohols or amines have been reported for structurally similar thiols, though direct data on this compound is limited .
  • Michael Additions : Thiols add to α,β-unsaturated carbonyls (e.g., maleimides) under mild conditions, forming stable thioether linkages .

Inferred Example :
 3 CF Ph CH SH+CH CHCOORBase 3 CF Ph CH S CH CH COOR\text{ 3 CF Ph CH SH}+\text{CH CHCOOR}\xrightarrow{\text{Base}}\text{ 3 CF Ph CH S CH CH COOR}

Nucleophilic Substitution

The benzyl thiol group acts as a nucleophile in SN₂ reactions:

  • Reaction with Alkyl Halides :
     3 CF Ph CH SH+R X 3 CF Ph CH S R+HX\text{ 3 CF Ph CH SH}+\text{R X}\rightarrow \text{ 3 CF Ph CH S R}+\text{HX}
    Yields depend on the alkyl halide’s reactivity (e.g., methyl iodide > benzyl chloride) .

Complexation with Metals

Thiols form coordination complexes with transition metals (e.g., Pd, Au), relevant in catalysis:

  • Pd-Catalyzed Cross-Couplings : Thiols can transiently coordinate to Pd(II) intermediates in Mizoroki–Heck or Suzuki reactions .

Stability Under Acidic/Basic Conditions

  • Acid Stability : Stable in weak acids (e.g., 1 mM HCl) but degrades in concentrated HCl (1 M), losing 23% sulfur content over 96 hours .
  • Base Sensitivity : Decomposes in strong bases (1 M NaOH), with a 57.5% reduction in sulfur content .

Stability Data :

ConditionΔ F:C Ratio (%)Stability Outcome
1 M HCl-23.4Partial decomposition
1 M NaOH-57.5Severe degradation

Scientific Research Applications

Chemistry: [3-(Trifluoromethyl)phenyl]methanethiol is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts significant electron-withdrawing properties, making it valuable in the synthesis of pharmaceutical intermediates and agrochemicals .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also employed in the development of enzyme inhibitors and bioconjugates .

Medicine: novel therapeutic agents . Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also utilized in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)phenyl]methanethiol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to the inhibition of enzyme activity. The methanethiol group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares [3-(Trifluoromethyl)phenyl]methanethiol with three analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Purity Key Properties
This compound C₈H₇F₃S 192.20 25697-55-6 –CF₃ 90% High lipophilicity; strong electron-withdrawing effect
(3-Methylphenyl)methanethiol C₈H₁₀S 138.23 N/A –CH₃ 95% Electron-donating methyl group; lower boiling point
(3-Chlorophenyl)methanethiol C₇H₇ClS 158.65 N/A –Cl N/A Moderate electron-withdrawing effect; higher polarity than –CH₃ analog
[3,5-Bis(trifluoromethyl)phenyl]methanethiol C₉H₆F₆S 260.20 158144-84-4 –CF₃ (3,5-positions) 100% Enhanced lipophilicity and acidity; steric hindrance

Reactivity and Acidity

  • Acidity: The –CF₃ group significantly increases the acidity of the thiol (–SH) group compared to –CH₃ or –Cl substituents. This suggests this compound is more acidic than its methyl or chloro analogs.
  • Nucleophilicity : The electron-withdrawing –CF₃ group reduces the nucleophilicity of the thiol, making it less reactive in SN2 reactions compared to (3-Methylphenyl)methanethiol. However, its stability under acidic conditions is advantageous in catalysis .

Biological Activity

[3-(Trifluoromethyl)phenyl]methanethiol is an organosulfur compound characterized by a phenyl ring with a trifluoromethyl group and a thiol (-SH) functional group. This unique structure enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's interaction with biological targets.

  • Molecular Formula : C8H8F3S
  • Molecular Weight : Approximately 210.2 g/mol
  • Functional Groups : Trifluoromethyl (-CF3), Thiol (-SH)

The presence of the trifluoromethyl group increases lipophilicity, potentially enhancing the compound's bioavailability and metabolic stability in biological systems.

Antimicrobial Properties

Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. Specifically, this compound has shown efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that the trifluoromethyl substitution improves the pharmacodynamics and pharmacokinetics of these compounds, making them potent growth inhibitors against several bacterial pathogens .

The mechanism by which this compound exerts its biological effects involves:

  • Enhanced Binding Affinity : The trifluoromethyl group enhances binding to various enzymes and receptors, modulating their activity.
  • Inhibition of Cell Migration : In experimental models, compounds similar to this compound inhibited CXCR4-induced cell migration by affecting receptor dynamics and signaling pathways .

Case Study 1: Antimicrobial Activity Against MRSA

A study evaluated the antimicrobial efficacy of this compound against MRSA. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, demonstrating its potential as a therapeutic agent against resistant bacterial infections. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's antibacterial properties .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. The compound was tested against several key enzymes involved in metabolic pathways. Results showed that it effectively inhibited enzyme activity, suggesting potential applications in drug development for metabolic disorders .

Applications in Drug Development

The unique properties of this compound make it valuable in several fields:

  • Medicinal Chemistry : Used as a building block for synthesizing novel therapeutic agents.
  • Agricultural Chemistry : Employed in developing agrochemicals due to its enhanced biological activity.
  • Material Science : Utilized in creating advanced polymers and coatings with specific functional properties.

Summary of Research Findings

PropertyObservation
Antimicrobial EfficacyEffective against MRSA and other bacterial strains
Mechanism of ActionEnhances binding affinity to enzymes and receptors
ApplicationsDrug development, agrochemicals, specialty chemicals
Structural ImportanceTrifluoromethyl group enhances lipophilicity and reactivity

Q & A

Q. What are the optimal synthetic routes for [3-(Trifluoromethyl)phenyl]methanethiol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example:

  • Route A: Reacting 3-(trifluoromethyl)benzyl bromide with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the thiol .
  • Route B: Using a Mitsunobu reaction with 3-(trifluoromethyl)benzyl alcohol and a thiol donor (e.g., PPh₃/DIAD) .

Key Parameters:

  • Temperature: Higher yields (>80%) are achieved at 60–80°C.
  • Catalyst: Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity.
  • Purity: Post-synthesis purification via column chromatography (hexane/EtOAc 9:1) is critical .

Q. How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): δ 7.55–7.45 (m, aromatic H), δ 3.95 (s, SH) .
    • ¹⁹F NMR: δ -63.2 ppm (CF₃ group) .
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 193.03 .
  • X-ray Crystallography: SHELX programs refine crystal structures to confirm bond lengths (C–S: 1.82 Å) and angles .

Critical Note: The electron-withdrawing CF₃ group reduces thiol acidity (pKa ~8.5 vs. ~10.5 for benzyl mercaptan) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods due to volatile thiols (vapor pressure: 1.2 mmHg at 25°C) .
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Storage: Under nitrogen at 2–8°C to prevent oxidation to disulfides .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in organofluorine chemistry?

Methodological Answer: The CF₃ group enhances:

  • Lipophilicity: LogP = 2.1 (vs. 1.3 for benzyl mercaptan) .
  • Metabolic Stability: Resistant to cytochrome P450 oxidation in pharmacokinetic studies .
  • Electronic Effects: Withdraws electron density, increasing thiolate nucleophilicity in SN2 reactions .

Experimental Validation:

  • Compare reaction rates with non-fluorinated analogs using kinetic assays.
  • Computational studies (DFT) reveal CF₃’s impact on transition-state stabilization .

Q. How can researchers resolve contradictions in reported thiol-disulfide equilibrium constants for this compound?

Methodological Answer: Discrepancies arise from solvent polarity and measurement techniques:

  • UV-Vis Spectroscopy: Monitor SH absorbance at 230 nm under inert conditions .
  • HPLC: Quantify disulfide formation using C18 columns (retention time: 8.2 min) .

Q. What strategies enable the use of this compound in protein conjugation or enzyme inhibition studies?

Methodological Answer:

  • Thiol-Disulfide Exchange: React with maleimide-functionalized proteins (e.g., BSA) at pH 7.4 .
  • Enzyme Inhibition: Screen against cysteine proteases (e.g., papain) using fluorogenic substrates (IC₅₀: 12 µM) .

Optimization Tips:

  • Use tris(2-carboxyethyl)phosphine (TCEP) to maintain thiol redox state.
  • Surface plasmon resonance (SPR) quantifies binding kinetics .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding to targets like Keap1-Nrf2 .
  • QSAR Models: Correlate substituent effects (e.g., –CF₃ vs. –CH₃) with IC₅₀ values .

Key Finding: Derivatives with para-fluoro substitution show 3x higher binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(Trifluoromethyl)phenyl]methanethiol
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[3-(Trifluoromethyl)phenyl]methanethiol

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